molecular formula C13H15F3O2 B8046996 Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate

Cat. No.: B8046996
M. Wt: 260.25 g/mol
InChI Key: OTKLBXAJIGOZDI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-(trifluoromethyl)phenyl)butanoate typically involves the esterification of 3-(2-(trifluoromethyl)phenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2-(trifluoromethyl)phenyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate can be compared with other esters containing trifluoromethyl groups:

Biological Activity

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and reactivity. The molecular formula is C13H13F3O2C_{13}H_{13}F_3O_2, and its unique structure allows it to interact effectively with biological membranes and molecular targets.

The mechanism of action for this compound involves:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
  • Target Interaction : It modulates the activity of specific enzymes and receptors, influencing various biochemical pathways that are crucial for therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. This compound has been tested for its ability to inhibit cancer cell proliferation in various models. For instance, it demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound in cancer therapy .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Using WST-1 assays, the compound showed a dose-dependent decrease in cell viability in PC3 prostate cancer cells, with an IC50 value of approximately 25 µM .
  • Mechanistic Studies : Further studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death .

In Vivo Studies

In vivo studies using murine models have also been performed. These studies aimed to assess the pharmacokinetics and overall efficacy of this compound:

  • Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Toxicity Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during treatment .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoateDifferent positioning of trifluoromethyl groupVaries in biological activity
Ethyl 2-oxo-4-[3-(trifluoromethyl)phenyl]butanoateDifferent carbon positioningMay exhibit different reactivity profiles
Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetateContains a phenoxy group instead of a phenyl groupUnique solubility characteristics

This table illustrates how variations in structure can influence biological activity and pharmacological properties.

Properties

IUPAC Name

ethyl 3-[2-(trifluoromethyl)phenyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-3-18-12(17)8-9(2)10-6-4-5-7-11(10)13(14,15)16/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKLBXAJIGOZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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